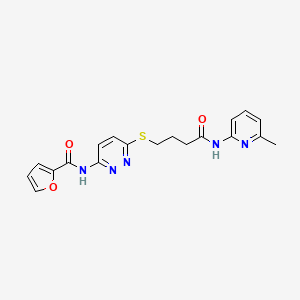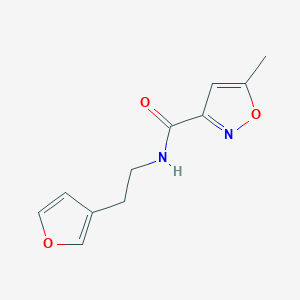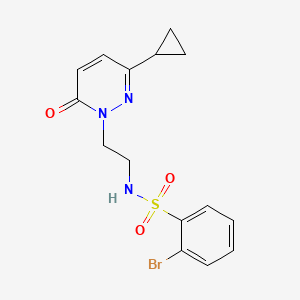
1-methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The compound's structural analysis has been significant in understanding the properties of related chemical structures. For instance, studies on similar compounds, like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, have revealed insights into hydrogen bonding and molecular interactions, which are crucial for developing new chemical entities (Kranjc et al., 2012).
- Synthesis techniques for related compounds have been explored, such as in the creation of novel 1,2,4-oxadiazole heterocyclic compounds. These techniques can be adapted for synthesizing derivatives of the compound (Kumar & Mashelker, 2007).
Hydrogen Bonding Studies
- Studies on similar compounds have provided insights into hydrogen bonding. For example, research on 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid demonstrated the importance of hydrogen bonding in molecular stability and reactivity (Dobbin et al., 1993).
Pharmacological Applications
- The structural features of related compounds have been used to develop potential pharmacological agents. For instance, the synthesis of pyrazolopyrimidines derivatives has been explored for their anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
- Enaminonitriles, which share structural similarities, have been utilized in synthesizing various heterocyclic compounds with potential therapeutic applications (Fadda et al., 2012).
Chemical Reactivity and Transformations
- Research has focused on understanding the reactivity and transformation potential of similar compounds. For example, studies on 1H-pyrazole-3-carboxamide derivatives have provided insights into the formation of different chemical structures through various reactions (Yıldırım et al., 2005).
Supramolecular Chemistry
- The study of related compounds has contributed to the field of supramolecular chemistry, particularly in understanding molecular self-assembly and crystal structures. This knowledge is instrumental in designing new materials with specific properties (Vishweshwar et al., 2002).
Propiedades
IUPAC Name |
1-methyl-2-oxo-N-[(4-phenyloxan-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21-11-5-8-16(18(21)23)17(22)20-14-19(9-12-24-13-10-19)15-6-3-2-4-7-15/h2-8,11H,9-10,12-14H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQQNALYLGTER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2400779.png)
![3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2400781.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2400783.png)


![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2400786.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2400793.png)

![4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400795.png)
